molecular formula C11H11ClO B2540131 1-(3-Chlorophenyl)pent-4-en-1-one CAS No. 1342690-16-7

1-(3-Chlorophenyl)pent-4-en-1-one

Cat. No. B2540131
CAS RN: 1342690-16-7
M. Wt: 194.66
InChI Key: IHFLMGMYVDKACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)pent-4-en-1-one, commonly known as Clonazolam, is a synthetic benzodiazepine derivative that has gained significant attention in the scientific community due to its potential application in various research fields. Clonazolam has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Scientific Research Applications

Synthesis and Characterization

1-(3-Chlorophenyl)pent-4-en-1-one and its related compounds have been synthesized and characterized, offering insights into their molecular structure and properties. For example, Shen De-long synthesized 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, highlighting a method with favorable economic and technical indices (Shen De-long, 2007). In another study, the molecular structure, FT-IR, and other spectroscopic properties of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one were analyzed, providing detailed insights into the compound's electronic properties and chemical reactivity (A. Najiya et al., 2014).

Chemical Reactivity and Applications

Significant research has been conducted on the chemical reactivity and potential applications of this compound and its derivatives. For instance, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been studied for its geometrical entities, electronic properties, and chemical reactivity. Detailed investigations into bond lengths, bond angles, and electronic parameters like HOMO and LUMO energies provide a deep understanding of the compound's behavior (Vishnu A. Adole et al., 2020). Additionally, studies have shown that certain derivatives exhibit promising antibacterial activities, expanding the scope of their applications in the medical and pharmaceutical fields (K. Mehta, 2016).

properties

IUPAC Name

1-(3-chlorophenyl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFLMGMYVDKACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chlorobenzoyl chloride (7 ml, 54.7 mmol) in THF (60 mL) was added copper (I) iodide (0.521 g, 2.73 mmol). The slurry was cooled to −10° C. and 3-butenylmagnesium bromide (0.5M in THF) (112 ml, 55.8 mmol) was added dropwise via cannula over 30 min. The reaction mixture was stirred at −10° C. for 1 h and then warmed to room temperature. The reaction mixture was concentrated to 25 mL and diluted with 100 mL DCM and 100 mL 1M HCl. The layers were separated and the organic layer was filtered. The filtrate was washed with sat. NaHCO3, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent: 0 to 50% DCM in hexanes) to give the title compound.
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.521 g
Type
catalyst
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.